- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents, Tetrahedron Letters, 2008, 49(1), 80-84

Cas no 93-91-4 (Benzoylacetone)

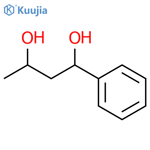

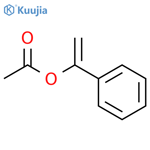

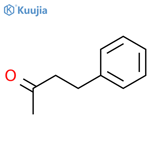

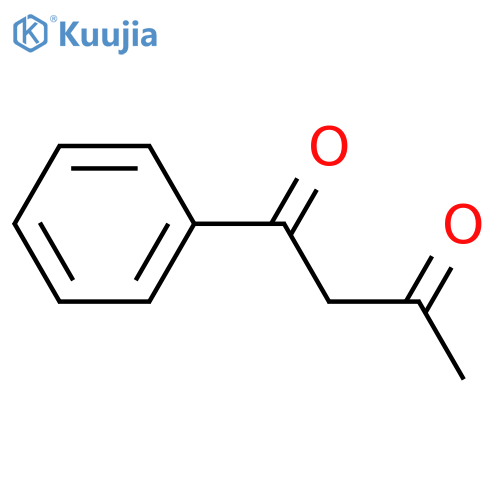

Benzoylacetone structure

商品名:Benzoylacetone

Benzoylacetone 化学的及び物理的性質

名前と識別子

-

- 1-Benzoylacetone

- 1-Phenyl-1,3-butanedione

- Benzoylacetone, (1-Phenyl-1,3-butanedione)

- Benzoylacetone

- 1-Benzoyl-2-propanone

- 1-phenyl-3-butanedione

- 1-phenyl-butane-1,3-dione

- 2-Propanone, benzoyl-

- 3-Butanedione,1-phenyl-1

- -Acetylacetophenone

- alpha-Acetylacetophenone

- Benzoyl-aceton Benzoylpropanone

- OMEGA-ACETYL ACETOPHENONE

- A-ACETYLHYPNONE

- A-ACETYLACETOPHENONE

- A-ACETYLMETHYL PHENYL KETONE

- ACETOACETOPHENONE

- ACETYLBENZOYLMETHANE

- METHYL PHENACYL KETONE

- AURORA 9175

- 1-BENZOYLACETONE CRYSTALLINE

- 1,3-Butanedione, 1-phenyl-

- 1-Phenylbutane-1,3-dione

- Benzoyl propanone

- α-Acetyl acetophenone

- 1-Phenyl-1,3-butanedione (ACI)

- 1-Methyl-3-phenyl-1,3-propanedione

- 1-Phenylbutan-1,3-dione

- 2-Acetylacetophenone

- 4-Oxo-4-phenylbutan-2-one

- 4-Phenyl-2,4-butanedione

- NSC 100655

- NSC 4015

- NSC 404283

- NSC 405722

- NSC 405723

- NSC 405724

- NSC 83580

- NSC 83581

- NSC 87898

- NSC 88942

- NSC 97232

- NSC 97233

- α-Acetylacetophenone

-

- MDL: MFCD00008786

- インチ: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3

- InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)=O)C1C=CC=CC=1

- BRN: 742413

計算された属性

- せいみつぶんしりょう: 162.06800

- どういたいしつりょう: 162.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1A^2

- 互変異性体の数: 5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.09 g/mL at 25 °C(lit.)

- ゆうかいてん: 57.0 to 60.0 deg-C

- ふってん: 262°C(lit.)

- フラッシュポイント: 260-262℃

- 屈折率: 1.5678 (estimate)

- ようかいど: 0.38g/l insoluble

- すいようせい: 不溶性

- PSA: 34.14000

- LogP: 1.84840

- FEMA: 2422

- かんど: 湿度に敏感である

- ようかいせい: エタノール、エーテル、濃アルカリ溶液に溶けやすく、冷水に微溶解する。

Benzoylacetone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- RTECS番号:EK3540200

- TSCA:Yes

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Benzoylacetone 税関データ

- 税関コード:29143900

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Benzoylacetone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19842-25.0g |

1-phenylbutane-1,3-dione |

93-91-4 | 95% | 25g |

$43.0 | 2023-05-02 | |

| Chemenu | CM157321-500g |

Benzoylacetone |

93-91-4 | 95+% | 500g |

$365 | 2022-06-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-250g |

Benzoylacetone, 98+% |

93-91-4 | 98+% | 250g |

¥1868.00 | 2023-03-02 | |

| Fluorochem | 106600-10g |

Benzoyl acetone |

93-91-4 | 98% | 10g |

£15.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802179-100g |

Benzoylacetone |

93-91-4 | 98% | 100g |

¥938.00 | 2022-01-10 | |

| Apollo Scientific | OR12814-25g |

Benzoylacetone |

93-91-4 | 97% | 25g |

£35.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D489477-25g |

Benzoylacetone |

93-91-4 | 97% | 25g |

$120 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-500g |

Benzoylacetone |

93-91-4 | 98% | 500g |

¥3325 | 2024-05-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-50g |

Benzoylacetone, 98+% |

93-91-4 | 98+% | 50g |

¥535.00 | 2023-03-02 | |

| Enamine | EN300-19842-50.0g |

1-phenylbutane-1,3-dione |

93-91-4 | 95% | 50g |

$67.0 | 2023-05-02 |

Benzoylacetone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt

1.2 12 h, rt

1.2 12 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

リファレンス

- The regioselective preparation of 1,3-diketones, Tetrahedron Letters, 2002, 43(16), 2945-2948

合成方法 3

はんのうじょうけん

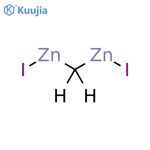

1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation, Journal of the American Chemical Society, 2010, 132(2), 432-433

合成方法 4

はんのうじょうけん

1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C

リファレンス

- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source, Catalysis Science & Technology, 2022, 12(9), 3004-3015

合成方法 5

はんのうじょうけん

1.1 5 - 10 h, 85 - 105 °C

リファレンス

- Preparation method of organic intermediate benzoylacetone, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C

リファレンス

- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones, Journal of Organic Chemistry, 2006, 71(1), 349-351

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

リファレンス

- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base, Journal of Organic Chemistry, 1989, 54(3), 723-6

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt

1.2 24 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt

1.2 24 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt

リファレンス

- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones, Tetrahedron Letters, 2005, 46(50), 8785-8788

合成方法 10

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C

1.2 Reagents: Acetic-d3 acid ; 25 °C

1.2 Reagents: Acetic-d3 acid ; 25 °C

リファレンス

- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies, Chemistry - A European Journal, 2010, 16(34), 10474-10481

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C

リファレンス

- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation, Tetrahedron, 2007, 63(1), 155-159

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C

リファレンス

- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins, Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid

リファレンス

- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins, Journal of Molecular Catalysis, 1992, 75(2), 141-6

合成方法 18

はんのうじょうけん

1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane

リファレンス

- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent, Synthesis, 1988, (3), 178-83

合成方法 19

はんのうじょうけん

1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt

リファレンス

- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C

リファレンス

- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water, Green Chemistry, 2016, 18(12), 3647-3655

Benzoylacetone Raw materials

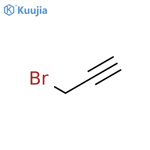

- 3-bromoprop-1-yne

- 4-phenylbutan-2-one

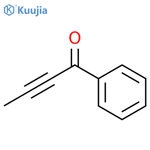

- 4-Phenyl-3-butyn-2-one

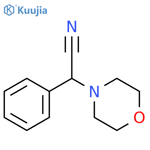

- 2-(morpholin-4-yl)-2-phenylacetonitrile

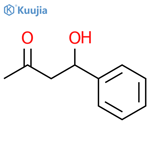

- 2-Butanone, 4-hydroxy-4-phenyl-

- 1,3-Butanediol, 1-phenyl-

- Benzylideneacetone

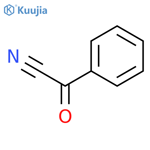

- Benzoyl cyanide

- 1-Phenylethenyl acetate

- Acetophenone

- acetyl cyanide

- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)

- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione

- 1-phenylbut-2-yn-1-one

- Zinc, diiodo-μ-methylene-d2-di- (9CI)

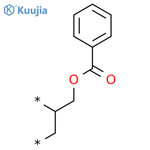

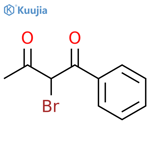

- 1,3-Butanedione, 2-bromo-1-phenyl-

- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]

Benzoylacetone Preparation Products

Benzoylacetone 関連文献

-

Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462

-

Rajesh K. Jena,Mahesh Samanta,Mohan C. Sau,Sonali Panda,Braja N. Patra,Manish Bhattacharjee New J. Chem. 2022 46 13558

-

3. Metal–ligand complex formation in the presence of micelles. Part 2.—Kinetics of the reaction between copper (II) and 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of non-ionic micelles of polyoxyethylene n-dodecyl etherYoshikazu Miyake,Masafumi Yamada,Tohru Kikuchi,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1992 88 1285

-

Jung Keun Kim,Ming Gong,Elvira A. Shokova,Viktor A. Tafeenko,Olga V. Kovaleva,Yangjie Wu,Vladimir V. Kovalev Org. Biomol. Chem. 2020 18 5625

-

5. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941

93-91-4 (Benzoylacetone) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93-91-4)Benzoylacetone

清らかである:99%

はかる:500g

価格 ($):354.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-91-4)1-Phenylbutane-1,3-dione

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ